![molecular formula C19H30N2 B1480203 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098094-92-7](/img/structure/B1480203.png)
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is a versatile chemical compound utilized in diverse scientific research. Its unique properties enable advancements in drug development, materials science, and catalysis.
Preparation Methods
The synthesis of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalytic amounts of bismuth nitrate pentahydrate to produce the corresponding pyrroles with excellent yield .
Chemical Reactions Analysis
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyrrole ring.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug development.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in materials science and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structure and properties. Similar compounds include other pyrrole derivatives, which also exhibit diverse biological activities and are used in various applications. the specific substituents on this compound confer unique properties that differentiate it from other pyrrole derivatives .
Biological Activity
2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, characterized by a multi-cyclic structure that includes a pyrrole ring. Its molecular formula is , and it has a molecular weight of 298.46 g/mol. The structure contributes to its ability to interact with various biological systems.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The compound may modulate cellular pathways through:
- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, leading to altered biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : In vitro studies have shown that it may induce apoptosis in cancer cells by modulating apoptotic pathways.
- Neuroprotective Effects : The compound has been noted for its neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
In Vitro Antimicrobial Study | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL. |
Cancer Cell Apoptosis Study | Showed that treatment with the compound resulted in a significant increase in apoptotic markers in human leukemia cells (HL-60). |
Neuroprotection Study | Found that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using bismuth nitrate as a catalyst, yielding high purity and yield rates. Its applications extend across various fields:
- Pharmaceuticals : Potential development as an antimicrobial or anticancer agent.
- Materials Science : Used as a building block for synthesizing novel materials with unique properties.
Properties
IUPAC Name |
5-benzyl-2-methyl-4-pentan-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-4-16(5-2)19-18-14-20(3)12-17(18)13-21(19)11-15-9-7-6-8-10-15/h6-10,16-19H,4-5,11-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDSPHLMHJTPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C2CN(CC2CN1CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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